Substance P (1-4)
Overview
Description
Substance P (SP) is an undecapeptide present in the central nervous system (CNS) and the peripheral nervous system . It is involved in many biological processes, including nociception and inflammation . It is also produced by immune cells and acts in an autocrine or paracrine fashion to regulate their function .
Synthesis Analysis
Substance P is hypothesized to be produced by primary fibroblastic tendon cells (tenocytes). This production, along with the widespread distribution of the neurokinin-1 receptor (NK-1 R) in tendon tissue, could play an important role in the development of tendinopathy . It has been found that mechanical loading (strain) of tendon cell cultures significantly increases the mRNA levels of SP .Molecular Structure Analysis
Substance P has a pH-dependent structure. Under acidic-neutral conditions, SP possesses a prevalent β-sheet structure. By increasing pH, a higher orderliness in the SP secondary structure is induced, as well as the formation of strongly bound intermolecular β-strands with a parallel alignment .Chemical Reactions Analysis
Substance P is involved in various chemical reactions. For instance, the release of substance P in the nerve terminal acts on the neurokinin 1 receptor (NK1R) via two different effector systems modulating M-type K+ and T-type Ca2+ channels .Mechanism of Action
Future Directions
While specific future directions for Substance P (1-4) are not mentioned in the search results, research in the field of substance dependence suggests that increasing understanding of its neurobiology is likely to lead to improved prevention and treatment . Additionally, the role of Substance P in the defense line of the respiratory tract and neurological manifestations post COVID-19 infection is being explored .
Properties
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHNQNCXUYISG-QAETUUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219444 | |
Record name | Substance P (1-4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69355-89-1 | |
Record name | Substance P (1-4) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069355891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P (1-4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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